

Introduction to the 1,3,4-Oxadiazole Core

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Compound of Interest

Compound Name: *5-Chloro-7-nitroquinolin-8-ol*

Cat. No.: *B1594999*

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The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is a key pharmacophore in drug discovery due to its diverse biological activities.^{[3][4][5]} Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.^{[3][4]} The unique electronic and structural features of the oxadiazole ring contribute to its ability to interact with various biological targets.

Physicochemical Properties of 2-Phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole Derivatives

The physicochemical properties of 2-phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives can be tailored by modifying the substituents on the phenyl and pyridinyl rings. These modifications influence key parameters such as solubility, melting point, and electronic properties.

Property	Value/Range	Remarks	Source
Molecular Formula	$C_{13}H_9N_3O$ (unsubstituted)	Varies with substitution.	Calculated
Molecular Weight	223.23 g/mol (unsubstituted)	Varies with substitution.	Calculated
Melting Point	Varies widely with substitution. For example, 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole has a melting point of 60–61 °C. ^[6]	Dependent on crystal lattice energy and intermolecular forces.	[6]
Solubility	Generally soluble in polar organic solvents like DMSO, DMF, ethanol, and chloroform. ^[7] Water solubility can be enhanced by introducing hydrophilic groups. ^{[7][8]}	The pyridinyl nitrogen can be protonated to increase aqueous solubility.	[7][8]
Spectroscopic Data			
¹ H NMR	Aromatic protons typically appear in the range of δ 7.0–9.0 ppm.	Specific chemical shifts are highly dependent on the substitution pattern.	[6][7]
¹³ C NMR	Carbons of the oxadiazole ring resonate at approximately δ 162–168 ppm.	[6]	
IR	Characteristic peaks for C=N, C-O-C, and	[6]	

aromatic C-H
stretching.

Synthesis of the 2-Phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole Scaffold

A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-oxadiazole

This protocol describes a general procedure for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, which can be adapted for the synthesis of 2-phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole.

Step 1: Formation of the Hydrazide

- To a solution of an aromatic ester (e.g., methyl benzoate) in ethanol, add hydrazine hydrate in a 1:1.2 molar ratio.
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Recrystallize the resulting solid from ethanol to obtain the pure acid hydrazide.

Step 2: Acylation of the Hydrazide

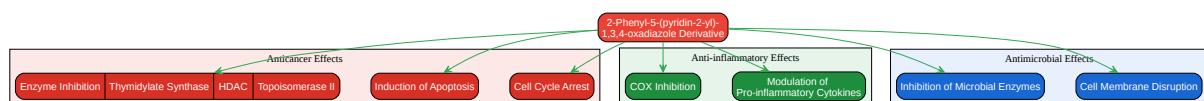
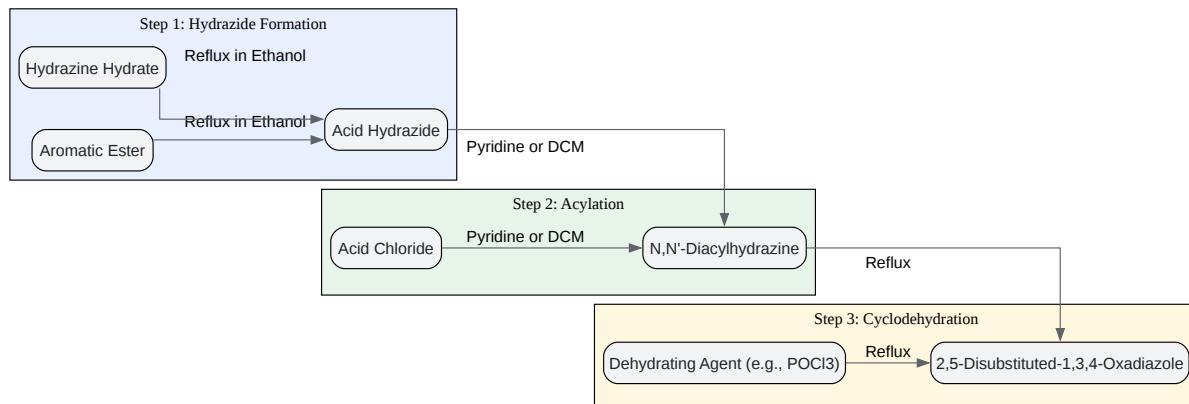
- Dissolve the acid hydrazide in a suitable solvent such as pyridine or dichloromethane.
- Add an equimolar amount of an acid chloride (e.g., picolinoyl chloride) dropwise at 0 °C.

- Stir the reaction mixture at room temperature for 2-4 hours.
- Pour the reaction mixture into ice-cold water to precipitate the N,N'-diacylhydrazine.
- Filter, wash with water, and dry the solid product.

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole

- Suspend the N,N'-diacylhydrazine in a dehydrating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).[9]
- Reflux the mixture for 2-3 hours.
- Cool the reaction mixture and carefully pour it onto crushed ice.
- Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the 2,5-disubstituted-1,3,4-oxadiazole.
- Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.[10]

Synthetic Workflow Diagram



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